Demethylchromomycin A2
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Demethylchromomycin A2 is a natural product found in Kitasatospora aburaviensis with data available.
科学的研究の応用
Antibacterial Activity
Demethylchlortetracycline (Declomycin) is a broad-spectrum antibiotic produced by a mutant strain of Streptomyces aureofaciens and is chemically closely related to tetracyclines. It has been reported to have greater and more prolonged serum activity against certain test organisms such as Streptococcus 98, Staphylococcus 209P, and Bacillus cereus compared to other tetracyclines. This suggests that smaller and more widely spaced doses of demethylchlortetracycline may be comparable in clinical antibacterial activity to larger and more closely spaced doses of other tetracyclines. It was used in patients with cystic and pustular acne, and other pyogenic dermatoses, indicating its effectiveness against bacterial infections of the skin (Falk, 1960).
Clinical Evaluation in Respiratory, Urinary, and Skin Infections
Demethylchlortetracycline has been evaluated clinically in patients with infections of the lower respiratory tract, urinary tract, or skin in a Veterans Administration Hospital setting. The drug was found to be comparable to other tetracyclines in effectiveness. When the isolated etiologic organism was sensitive to DMCT in vitro, patients generally responded favorably. This study highlighted the difficulty in evaluating a new antimicrobial drug that closely resembles other well-established drugs, especially in patients with underlying illnesses that predispose them to infection or modify the infectious process (Vosti, Willett, & Jawetz, 1961).
Impact on Perinatal Mortality and Postpartum Morbidity
A multihospital study involving Demethylchlortetracycline was conducted to ascertain whether this antibiotic administered to expectant mothers with premature rupture of membranes would decrease the perinatal mortality. The study concluded that Demethylchlortetracycline does not affect the perinatal mortality of infants of mothers with premature rupture of membranes. However, it was noted that the antibiotic lowers postpartum morbidity when given ante partum, intra partum, and post partum, specifically decreasing the incidence of endometritis and parametritis, and postpartum pyelonephritis (Lebherz, Hellman, Madding, Anctil, & Arje, 1963).
特性
CAS番号 |
86917-62-6 |
---|---|
製品名 |
Demethylchromomycin A2 |
分子式 |
C58H84O26 |
分子量 |
1197.3 g/mol |
IUPAC名 |
[6-[6-[6-[[6-[5-acetyloxy-4-(4,5-dihydroxy-6-methyloxan-2-yl)oxy-6-methyloxan-2-yl]oxy-3-(3,4-dihydroxy-1-methoxy-2-oxopentyl)-8,9-dihydroxy-7-methyl-1-oxo-3,4-dihydro-2H-anthracen-2-yl]oxy]-3-hydroxy-2-methyloxan-4-yl]oxy-3-hydroxy-2-methyloxan-4-yl]oxy-4-hydroxy-2,4-dimethyloxan-3-yl] 2-methylpropanoate |
InChI |
InChI=1S/C58H84O26/c1-21(2)57(70)84-56-28(9)77-42(20-58(56,11)71)81-36-17-39(74-25(6)49(36)66)80-35-18-41(75-26(7)48(35)65)83-55-32(54(72-12)52(69)46(63)23(4)59)14-30-13-31-15-34(22(3)45(62)43(31)50(67)44(30)51(55)68)79-40-19-37(53(27(8)76-40)78-29(10)60)82-38-16-33(61)47(64)24(5)73-38/h13,15,21,23-28,32-33,35-42,46-49,53-56,59,61-67,71H,14,16-20H2,1-12H3 |
InChIキー |
AKTAFHXHDVVUJW-UHFFFAOYSA-N |
SMILES |
CC1C(C(CC(O1)OC2CC(OC(C2OC(=O)C)C)OC3=CC4=CC5=C(C(=O)C(C(C5)C(C(=O)C(C(C)O)O)OC)OC6CC(C(C(O6)C)O)OC7CC(C(C(O7)C)O)OC8CC(C(C(O8)C)OC(=O)C(C)C)(C)O)C(=C4C(=C3C)O)O)O)O |
正規SMILES |
CC1C(C(CC(O1)OC2CC(OC(C2OC(=O)C)C)OC3=CC4=CC5=C(C(=O)C(C(C5)C(C(=O)C(C(C)O)O)OC)OC6CC(C(C(O6)C)O)OC7CC(C(C(O7)C)O)OC8CC(C(C(O8)C)OC(=O)C(C)C)(C)O)C(=C4C(=C3C)O)O)O)O |
同義語 |
demethylchromomycin A2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。